molecular formula C₁₂H₁₅FIN₃O₄ B1140316 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine CAS No. 61787-05-1

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine

Cat. No.: B1140316
CAS No.: 61787-05-1
M. Wt: 411.17
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine is a synthetic, multifunctional nucleoside analog designed for advanced biochemical research. Its structure incorporates both fluorine and iodine atoms, making it a valuable intermediate for probing nucleoside metabolism and for developing novel therapeutic agents. Fluorinated nucleosides are a cornerstone of anticancer and antiviral drug development, with well-established mechanisms that include the inhibition of key enzymes like thymidylate synthase, which is critical for DNA synthesis and repair . The presence of the isopropylidene protecting group enhances the compound's stability and makes it a versatile precursor for further synthetic modifications, allowing researchers to create a diverse array of customized nucleoside analogs for structure-activity relationship (SAR) studies. This compound is presented to the scientific community as a high-value tool for research purposes only. It is intended for use in controlled laboratory settings to investigate topics such as nucleoside transport, the enzymatic pathways involved in prodrug activation, and the design of novel inhibitors targeting rapidly dividing cells or viral replication mechanisms. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FIN3O4/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)17-4-5(13)9(15)16-11(17)18/h4,6-8,10H,3H2,1-2H3,(H2,15,16,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAZHQCJQUGKRZ-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FIN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168019
Record name Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61787-05-1
Record name Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61787-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using isopropylidene groups to form 2’,3’-O-isopropylidene derivatives.

    Introduction of Fluorine and Iodine: Fluorine and iodine atoms are introduced at the 5’ position through halogenation reactions. This step often involves the use of reagents such as N-iodosuccinimide (NIS) and diethylaminosulfur trifluoride (DAST).

    Deprotection: The isopropylidene groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination.

    Diethylaminosulfur trifluoride (DAST): Used for fluorination.

    Acidic or Basic Conditions: Used for hydrolysis and deprotection reactions.

Major Products Formed

The major products formed from these reactions include various substituted nucleoside analogs, which can be further utilized in biochemical and pharmacological studies.

Scientific Research Applications

Antiviral Research

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine has been studied for its antiviral properties, particularly against RNA viruses. Its structural similarity to naturally occurring nucleosides allows it to interfere with viral replication mechanisms.

Case Study Example : A study published in Antiviral Research demonstrated that this compound inhibits the replication of hepatitis C virus (HCV) in vitro, showing promise as a therapeutic agent for HCV infection. The mechanism involves the incorporation of the analog into viral RNA, leading to premature termination of RNA synthesis .

Cancer Therapy

The compound has also been explored for its potential in cancer treatment. As a nucleoside analog, it can be incorporated into DNA and RNA, disrupting normal cellular processes.

Case Study Example : Research published in Cancer Chemotherapy and Pharmacology highlighted its effectiveness against various cancer cell lines, including breast and lung cancer. The study found that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Molecular Biology Tools

In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and modifications.

Application : It can be used in the synthesis of modified oligonucleotides for research purposes, allowing scientists to investigate the effects of fluorinated nucleotides on hybridization and stability.

Data Table of Applications

Application AreaSpecific Use CaseReference
Antiviral ResearchInhibition of hepatitis C virus replicationAntiviral Research
Cancer TherapyInduction of apoptosis in cancer cell linesCancer Chemotherapy and Pharmacology
Molecular BiologySynthesis of modified oligonucleotidesInternal Research Studies

Mechanism of Action

The mechanism of action of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine and iodine atoms play crucial roles in enhancing the compound’s binding affinity to nucleic acid targets and inhibiting enzymatic processes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Molecular Properties :

  • Formula: C₁₂H₁₅FIN₃O₄
  • Molecular Weight: 411.17 g/mol
  • Key Features: The iodine atom increases molecular weight and lipophilicity, while the isopropylidene group improves resistance to enzymatic degradation .

Applications: Primarily used as a synthetic intermediate in nucleoside chemistry for antiviral or anticancer drug development.

Structural and Functional Analogues
Compound Key Modifications Molecular Weight Key Properties Biological Role
5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine 5-Fluoro, 5'-iodo, 2',3'-O-isopropylidene 411.17 High stability, lipophilic, halogen-enhanced reactivity Antiviral/anticancer intermediate; inhibits DNA synthesis
5-Formyl-2',3'-O-isopropylidenecytidine () 5-Formyl, 2',3'-O-isopropylidene ~285.27 (estimated) Electrophilic formyl group; reactive intermediate for nucleoside modifications Used in RNA studies; lacks halogen-mediated bioactivity
5-Hydroxymethyl-2',3'-O-isopropylidenecytidine () 5-Hydroxymethyl, 2',3'-O-isopropylidene ~287.29 Hydrophilic; serves as precursor for formyl derivatives Limited direct bioactivity; intermediate in RNA synthesis
5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine () 5-Fluoro, 2',3'-O-isopropylidene, 5'-deoxy 285.27 Lacks iodine; reduced molecular weight and lipophilicity Intermediate with lower metabolic stability
5-Fluoro-2'-deoxyuridine (FUDR) () 5-Fluoro, 2'-deoxy 246.20 Unprotected ribose; readily phosphorylated to FdUMP Potent thymidylate synthase inhibitor; clinical use in colorectal cancer
5-Iodo-2'-deoxycytidine () 5-Iodo, 2'-deoxy 315.12 Iodo-substituted cytosine; deoxyribose enhances DNA incorporation Antiviral activity against herpes simplex virus

Biological Activity

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine (abbreviated as FIC) is a nucleoside analogue that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article will explore the biological activity of FIC, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

FIC is characterized by the following chemical properties:

  • CAS Number : 61787-05-1
  • Molecular Formula : C₁₁H₁₃F₁I₁N₁O₅
  • Molecular Weight : 355.13 g/mol

FIC exhibits biological activity primarily through its interaction with nucleic acid synthesis pathways. The incorporation of fluorine and iodine into its structure enhances its affinity for nucleoside transporters and polymerases, which are crucial for DNA and RNA synthesis.

  • Inhibition of Nucleoside Metabolism : FIC acts as an inhibitor of nucleoside metabolism, leading to altered nucleotide pools within the cell. This can disrupt normal cellular functions and promote apoptosis in rapidly dividing cells, such as cancer cells .
  • Antiviral Activity : Preliminary studies suggest that FIC may exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant in the context of RNA viruses, where nucleoside analogues can interfere with viral RNA polymerases .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential therapeutic window of FIC. Various studies have employed different cell lines to assess its effects:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.4Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)10.2Disruption of DNA synthesis
A549 (lung cancer)12.8Inhibition of cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing FIC's potency against various cancer cell lines.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Organic & Biomolecular Chemistry evaluated the anticancer properties of FIC in vitro using multiple cancer cell lines. Results indicated significant cytotoxic effects, with a focus on apoptosis induction through caspase activation pathways .
  • Antiviral Research : Another research effort explored the antiviral efficacy of FIC against influenza virus strains. The findings demonstrated that FIC could reduce viral titers significantly in infected cell cultures, suggesting its potential as an antiviral agent .
  • Toxicity Assessment : A comprehensive toxicity assessment was conducted using various mammalian cell lines to evaluate the safety profile of FIC. The results indicated that while FIC exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal human fibroblasts, highlighting its selective action against malignant cells .

Q & A

Q. Q1. What are the key synthetic steps for preparing 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine, and how does the isopropylidene group influence the reaction?

Methodological Answer: The synthesis typically involves:

Protection of 2',3'-hydroxyl groups : The isopropylidene group is introduced via acid-catalyzed condensation with acetone or 2,2-dimethoxypropane to block reactive hydroxyls, ensuring regioselectivity in subsequent halogenation steps .

Halogenation at the 5' position : Sequential fluorination and iodination are performed using reagents like DAST (diethylaminosulfur trifluoride) for fluorination and iodine monochloride (ICl) in anhydrous conditions for iodination. The isopropylidene group prevents undesired side reactions at the 2',3' positions .

Deprotection (optional) : Acidic hydrolysis (e.g., dilute HCl) removes the isopropylidene group if required for downstream applications.

Characterization : Post-synthesis, confirm structural integrity via ¹H-NMR (e.g., δ 1.3–1.5 ppm for isopropylidene methyl groups) and mass spectrometry. Purity (>99%) is validated using HPLC with UV detection at 260 nm .

Q. Q2. How can researchers validate the purity and stability of this compound under laboratory storage conditions?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, gradient elution). Compare retention times with a certified reference standard. Impurity peaks should be <1% .
  • Stability Testing :
    • Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–3 months. Monitor degradation via HPLC; degradation products (e.g., free cytidine) appear as new peaks.
    • Light Sensitivity : Protect from UV light using amber vials. Conduct accelerated degradation studies under UV exposure (e.g., 254 nm for 24 hours) .

Advanced Research Questions

Q. Q3. What mechanisms underlie the antiviral potential of this compound, and how can its efficacy be tested in cellular models?

Methodological Answer:

  • Mechanistic Hypothesis : The 5-fluoro and 5-iodo modifications may act as chain terminators in viral RNA/DNA synthesis by mimicking natural nucleosides, inhibiting polymerase activity .
  • Experimental Design :
    • In vitro polymerase assays : Use purified viral polymerases (e.g., HCV NS5B or HIV RT) with radiolabeled NTPs. Measure incorporation of the compound via gel electrophoresis or scintillation counting.
    • Cell-based antiviral assays : Infect human hepatoma (Huh7) or T-cell (MT-4) lines with relevant viruses (e.g., HCV, HIV). Treat with the compound (1–100 µM) and quantify viral load via qRT-PCR or plaque assays .

Q. Q4. How can researchers address contradictory data on the cytotoxicity of this compound in normal versus cancer cell lines?

Methodological Answer:

  • Dose-Response Profiling : Test cytotoxicity in normal (e.g., HEK293) and cancer (e.g., HeLa) cells using MTT assays. Calculate IC₅₀ values (typical range: 10–50 µM for selective toxicity).
  • Mechanistic Studies :
    • Metabolic Activation : Assess phosphorylation by nucleoside kinases (e.g., dCK) via LC-MS to determine if prodrug activation differs between cell types.
    • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to compare cell death pathways .

Q. Q5. What strategies optimize the compound’s use as a prodrug for targeted drug delivery?

Methodological Answer:

  • Prodrug Design : Conjugate the 5'-iodo group with tumor-targeting moieties (e.g., folate or EGFR ligands) via biodegradable linkers (e.g., ester or disulfide bonds).
  • In vivo Validation :
    • Pharmacokinetics : Administer the prodrug intravenously in murine models. Measure plasma half-life and tissue distribution using radiolabeled (¹²⁵I) analogs.
    • Tumor-Specific Activation : Use xenograft models to compare tumor vs. normal tissue metabolite levels via LC-MS/MS .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this iodinated nucleoside analog?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Waste Disposal : Collect halogenated waste separately in labeled containers. Deactivate iodine residues with sodium thiosulfate before disposal .

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